2-((5-(3-(Thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

dopamine transporter DAT inhibition neurotransmitter reuptake

2-((5-(3-(Thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (CAS 1002043‑11‑9) is a heterocyclic small molecule featuring a 1,3,4‑thiadiazole core bearing a thiophen‑2‑yl‑ureido substituent at the 5‑position and a thioacetamide side‑chain at the 2‑position [REFS‑1]. This architecture distinguishes it from simpler 1,3,4‑thiadiazole‑2‑thio‑acetamide analogs that lack the conformationally constrained ureido tether and the electron‑rich thiophene ring, characteristics that influence hydrogen‑bonding capacity and target‑engagement geometry in biological systems [REFS‑2].

Molecular Formula C9H9N5O2S3
Molecular Weight 315.38
CAS No. 1002043-11-9
Cat. No. B2519650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((5-(3-(Thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide
CAS1002043-11-9
Molecular FormulaC9H9N5O2S3
Molecular Weight315.38
Structural Identifiers
SMILESC1=CSC(=C1)NC(=O)NC2=NN=C(S2)SCC(=O)N
InChIInChI=1S/C9H9N5O2S3/c10-5(15)4-18-9-14-13-8(19-9)12-7(16)11-6-2-1-3-17-6/h1-3H,4H2,(H2,10,15)(H2,11,12,13,16)
InChIKeyPCWQHBGLUZWKSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((5-(3-(Thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (CAS 1002043-11-9) – Structural Profile and Research-Grade Procurement Context


2-((5-(3-(Thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (CAS 1002043‑11‑9) is a heterocyclic small molecule featuring a 1,3,4‑thiadiazole core bearing a thiophen‑2‑yl‑ureido substituent at the 5‑position and a thioacetamide side‑chain at the 2‑position [REFS‑1]. This architecture distinguishes it from simpler 1,3,4‑thiadiazole‑2‑thio‑acetamide analogs that lack the conformationally constrained ureido tether and the electron‑rich thiophene ring, characteristics that influence hydrogen‑bonding capacity and target‑engagement geometry in biological systems [REFS‑2]. The compound is supplied solely for non‑human research purposes with reported purity typically ≥95 % [REFS‑3].

Why Generic Substitution of 2-((5-(3-(Thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (CAS 1002043-11-9) Risks Erroneous Biological Conclusions


The 1,3,4‑thiadiazole‑2‑thio‑acetamide chemotype is populated by numerous analogs whose biological profiles diverge sharply depending on the nature and topology of the 5‑substituent [REFS‑1]. In the target compound, the extension of the 5‑amino group with a thiophen‑2‑yl‑ureido motif introduces a specific hydrogen‑bond donor‑acceptor array and a π‑electron surface that are absent in analogs carrying simple alkyl, phenyl, or unsubstituted ureido moieties. Consequently, target‑binding data obtained for one family member (e.g., a 5‑tolylamino or 5‑ethyl derivative) cannot be extrapolated to this compound without risk of inappropriate conclusions about potency, selectivity, or binding mode [REFS‑2]. The available activity fingerprint for the target compound—although modest in absolute terms—has been recorded against a defined molecular target (the sodium‑dependent dopamine transporter), and any replacement by a structurally similar but functionally untested analog would forfeit that uniquely verified interaction profile [REFS‑3].

Quantitative Differentiation Evidence for 2-((5-(3-(Thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (CAS 1002043-11-9)


Sodium-Dependent Dopamine Transporter (DAT) Inhibition – Absolute Bioactivity Value vs. Common In-Class Activity Thresholds

The target compound has a recorded IC50 of 6,100 nM against the sodium‑dependent dopamine transporter (DAT) in a HEK293 cell‑based assay [REFS‑1]. This places it within the moderate‑activity range (defined as >0.1 µM and ≤10 µM) according to the MolBiC activity classification schema [REFS‑2]. In contrast, many 1,3,4‑thiadiazole‑2‑thio‑acetamide derivatives bearing aliphatic or simple aryl 5‑substituents have either not been profiled against DAT or show only low‑activity readouts (IC50 >10,000 nM) in related monoamine transporter assays [REFS‑3]. The presence of a quantifiable IC50 for the target compound constitutes a verified empirical anchor that is absent for the vast majority of its direct scaffold analogs.

dopamine transporter DAT inhibition neurotransmitter reuptake

Thiophen-2-yl-Ureido Motif as a Conformational Restraint Lacking in Common 5-Substituted Analogs

The 5‑position of the 1,3,4‑thiadiazole core is directly acylated with a thiophen‑2‑yl‑ureido group, which introduces an extended, partially rigid, hydrogen‑bond‑capable spacer between the thiophene ring and the heterocyclic scaffold [REFS‑1]. By comparison, the most frequently described anticancer‑active analogs in the same chemotype (e.g., compounds 4y, 13 in the N‑(5‑substituted‑1,3,4‑thiadiazol‑2‑yl)‑2‑[(5‑arylamino‑1,3,4‑thiadiazol‑2‑yl)thio]acetamide series) carry a direct N‑aryl linkage without the ureido spacer, resulting in a shorter and rotationally more flexible connection to the terminal aryl group [REFS‑2][REFS‑3]. The ureido linkage adds an additional H‑bond donor and acceptor motif that is geometrically fixed, a design feature known to favor interactions with catalytic site residues in urease and carbonic anhydrase isoforms [REFS‑4].

ureido tether conformational restriction 1,3,4-thiadiazole SAR

Absence of Detectable Cytotoxicity in Standard Anticancer Panels – A Differentiating Safety Factor for Non‑Oncology Applications

The target compound has not been reported to exhibit significant cytotoxicity in widely employed anticancer screens (MCF‑7, A549) that have identified nanomolar‑potent hits within the same 1,3,4‑thiadiazole‑2‑thio‑acetamide family [REFS‑1][REFS‑2]. While this is a negative result, it constitutes a critical differentiation parameter: the most potent anticancer analogs in the class (e.g., compound 4y, IC50 = 34 µM on A549 [REFS‑1]) carry overtly cytotoxic liabilities that preclude their use as non‑toxic pharmacological probes. The target compound’s lack of potent cytotoxicity, combined with its measurable DAT affinity, suggests a more favorable selectivity window for neuroscience or parasitology target‑engagement studies.

cytotoxicity selectivity non-oncology probe

Research Application Scenarios for 2-((5-(3-(Thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (CAS 1002043-11-9) Grounded in Verified Evidence


Dopamine Transporter Probe Development for CNS Target‑Engagement Studies

The compound’s documented IC50 of 6.1 µM against DAT in HEK293 cells [REFS‑1] makes it suitable as a starting scaffold for medicinal chemistry programs aimed at modulating dopamine reuptake. Use as a reference inhibitor in in‑vitro DAT occupancy assays, with the understanding that SAR around the ureido spacer can be explored to improve potency while retaining the scaffold’s low‑cytotoxicity profile.

Non‑Cytotoxic Thiadiazole‑Based Negative Control for Anticancer Screening

Because related 1,3,4‑thiadiazole‑2‑thio‑acetamides exhibit potent anticancer activity (e.g., compound 4y, IC50 = 34 µM on A549 [REFS‑2]), the target compound can serve as a structurally matched negative control in MTT‑based cytotoxicity assays, provided its lack of activity is experimentally verified in the user’s own hands. Its absence of strong cytotoxicity in public data supports this role.

Urease or Carbonic Anhydrase Inhibitor Fragment Elaboration

The ureido‑tether motif present in the target compound is a validated zinc‑binding group in carbonic anhydrase and urease inhibitor design [REFS‑3]. The compound can be used as a fragment‑sized starting point for structure‑based optimization targeting these enzymes, leveraging the additional H‑bond vectors that are absent in simpler 5‑arylamino analogs.

Chemical Biology Probe for Thiadiazole‑Sulfur Metabolism Studies

The thioacetamide side‑chain is a metabolically labile group that has been exploited in prodrug design. The target compound, with its three distinct sulfur environments (thiophene sulfur, thiadiazole sulfur, and thioether sulfur), constitutes a well‑defined substrate for studying sulfur‑oxidation pathways in hepatic microsome assays, distinguishing it from simpler mono‑sulfur analogs.

Quote Request

Request a Quote for 2-((5-(3-(Thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.